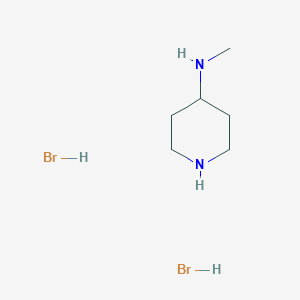

N-Methylpiperidin-4-amine dihydrobromide

Description

Properties

Molecular Formula |

C6H16Br2N2 |

|---|---|

Molecular Weight |

276.01 g/mol |

IUPAC Name |

N-methylpiperidin-4-amine;dihydrobromide |

InChI |

InChI=1S/C6H14N2.2BrH/c1-7-6-2-4-8-5-3-6;;/h6-8H,2-5H2,1H3;2*1H |

InChI Key |

YTAZKEFRXLLCSB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCNCC1.Br.Br |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N Methylpiperidin 4 Amine Dihydrobromide Crystalline Forms

X-ray Diffraction Studies for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) would be the definitive method to elucidate the exact three-dimensional structure of N-Methylpiperidin-4-amine Dihydrobromide. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained would allow for the determination of the crystal system, space group, and the precise coordinates of each atom in the asymmetric unit.

For this compound, this would reveal the protonation state of the two nitrogen atoms, the conformation of the piperidine (B6355638) ring, and the relative positions of the bromide counter-ions. Based on analogous structures, it is expected that both the exocyclic primary amine and the endocyclic tertiary amine would be protonated, forming a dication.

A hypothetical table of crystallographic data that could be obtained from an SCXRD experiment is presented below, based on typical values for small organic salts.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

This is a hypothetical data table for illustrative purposes.

Powder X-ray diffraction (PXRD) is a crucial technique for the identification and characterization of crystalline solids. It is particularly useful for distinguishing between different polymorphic forms of a compound. The PXRD pattern is a fingerprint of a specific crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

While no experimental PXRD pattern for this compound is publicly available, a typical pattern would consist of a series of sharp peaks, indicating a crystalline material. The positions and relative intensities of these peaks are unique to its crystal structure. In the context of polymorphism, different crystalline forms would exhibit distinct PXRD patterns.

An illustrative table of expected PXRD peaks is provided below.

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 65 |

| 21.1 | 4.21 | 90 |

| 25.8 | 3.45 | 50 |

This is a hypothetical data table for illustrative purposes.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

In the crystal lattice of this compound, a complex network of hydrogen bonds and other intermolecular interactions would be expected to play a crucial role in stabilizing the structure. The protonated amino groups are strong hydrogen bond donors, while the bromide anions are effective hydrogen bond acceptors.

A table summarizing the likely hydrogen bond interactions is presented below.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

| N⁺-H (exocyclic) | Br⁻ | Strong Hydrogen Bond | 3.2 - 3.5 |

| N⁺-H (endocyclic) | Br⁻ | Strong Hydrogen Bond | 3.2 - 3.5 |

| C-H | Br⁻ | Weak Hydrogen Bond | 3.6 - 4.0 |

This table is based on typical values for similar compounds.

Polymorphism and Crystallinity Characterization

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, which is of significant importance in the pharmaceutical industry.

While there are no specific reports on the polymorphism of this compound, it is a phenomenon that should be considered for any crystalline solid. The existence of different polymorphs could be investigated using techniques such as PXRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would have a unique PXRD pattern and distinct thermal properties. The crystallinity of a sample can be assessed by the sharpness of the peaks in its PXRD pattern; broad peaks would indicate a more amorphous or poorly crystalline material.

Conformational Preferences of the Piperidine Ring System

The six-membered piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. In the case of this compound, the piperidine ring will have two substituents: the methyl group on the nitrogen and the amino group at the 4-position.

In piperidinium salts, the conformational preference of substituents can be influenced by electrostatic interactions. For 4-substituted piperidinium salts with polar substituents, there can be a stabilization of the axial conformer upon protonation. nih.gov However, for a 4-amino group, which is protonated to an ammonium group, steric factors will also play a significant role. It is generally expected that the chair conformation with the bulky substituents in the equatorial position is more stable to minimize steric hindrance. Therefore, both the N-methyl group and the 4-amino group would be expected to preferentially occupy equatorial positions on the piperidine ring.

The two primary chair conformations would be:

Diequatorial: Both the N-methyl and the 4-amino groups are in equatorial positions. This is generally the most stable conformation.

Diaxial: Both the N-methyl and the 4-amino groups are in axial positions. This conformation is generally less stable due to significant 1,3-diaxial interactions.

Molecular mechanics calculations on analogous 4-substituted piperidinium salts have shown that electrostatic interactions between the substituents and the protonated nitrogen can influence the conformational equilibrium. nih.gov

Mechanistic Investigations in the Synthesis and Reactions of N Methylpiperidin 4 Amine Dihydrobromide

Elucidation of Reaction Pathways for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring, the central scaffold of N-Methylpiperidin-4-amine, can be achieved through various synthetic strategies. The two predominant mechanistic pathways involve intramolecular cyclization and the hydrogenation of pyridine precursors.

Intramolecular cyclization forms a ring from a single molecule, where the backbone of the cyclic product is entirely present in the starting material. mdpi.com The initiation of this process requires the activation of functional groups, often with a catalyst or reagent. mdpi.com For piperidine formation, the substrate typically contains a nitrogen source, such as an amino group, which is involved in the formation of a new C-N or C-C bond to close the ring. mdpi.com

Several specific intramolecular cyclization mechanisms are employed for piperidine synthesis:

Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes or epoxides, often mediated by a Lewis acid like Niobium pentachloride (NbCl₅). rasayanjournal.co.in The mechanism proceeds through the opening of the epoxide ring, followed by an intramolecular nucleophilic attack by the amine. The resulting carbonium ion is then trapped by a nucleophile, such as a chloride ion from the Lewis acid, to yield a 4-substituted piperidine. rasayanjournal.co.in

Radical Cyclization: Nitrogen radicals can be generated from precursors like N-acyltriazines or by treating N-halo amides with reagents such as copper(I). mdpi.comnih.gov These radicals can then cyclize onto an olefin within the same molecule. nih.gov For instance, a copper(I)-catalyzed radical enantioselective cyclization of β-lactams with an alkene residue can proceed via a 6-endo cyclization pathway to form the piperidine ring. mdpi.com

Oxidative Amination of Alkenes: Non-activated alkenes can undergo oxidative amination to form piperidines, a reaction catalyzed by complexes of metals like gold(I) or palladium. nih.gov This method functionalizes a double bond while simultaneously forming the N-heterocycle. nih.gov

Reductive Hydroamination/Cyclization: This cascade reaction can form piperidines from alkynes. The process is mediated by an acid and involves the formation of an enamine, which generates an iminium ion that is subsequently reduced to yield the piperidine structure. mdpi.com

A comparative overview of selected intramolecular cyclization methods is presented below.

| Mechanism | Catalyst/Reagent | Key Intermediate | Bond Formed | Ref. |

| Aza-Prins Cyclization | NbCl₅ (Lewis Acid) | Cyclic Carbonium Ion | C-N, C-Cl | rasayanjournal.co.in |

| Radical Cyclization | Copper(I) Complex | Nitrogen Radical | C-N | mdpi.comnih.gov |

| Oxidative Amination | Gold(I) or Palladium | Metal-N Complex | C-N, C-O | nih.gov |

| Reductive Hydroamination | Acid | Iminium Ion | C-N | mdpi.com |

A prevalent industrial method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. nih.gov This process typically requires elevated temperatures and pressurized hydrogen gas, although advancements aim for milder conditions. nih.gov The reaction avoids the use of acidic additives, which can cause corrosion and increase waste. nih.gov

The mechanism of pyridine hydrogenation on a heterogeneous catalyst surface, such as rhodium (Rh) or molybdenum nitride (γ-Mo₂N), has been investigated using density functional theory (DFT) calculations. nih.govscholaris.ca The process generally follows these steps:

Adsorption: The pyridine molecule adsorbs onto the catalyst surface. The most stable configuration is typically a flat adsorption via the π-plane of the aromatic ring. nih.govscholaris.ca

Stepwise Hydrogenation: Atomic hydrogen, also adsorbed on the catalyst surface, is sequentially transferred to the carbon atoms of the pyridine ring. scholaris.ca This proceeds via a Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the surface before reacting. scholaris.ca

Intermediate Formation: Partially hydrogenated intermediates, such as di-, tetra-, and pentahydropyridines, are formed on the catalyst surface. scholaris.ca Studies on CoO-MoO₃-Al₂O₃ catalysts suggest the rate-determining step is the formation of an adsorbed trihydropyridine intermediate. utwente.nl

Desorption: Once the ring is fully saturated, the resulting piperidine molecule desorbs from the catalyst surface. scholaris.ca

DFT studies on a γ-Mo₂N surface show that the complete saturation of the ring to form piperidine is an exothermic process with a calculated energy barrier of 25.4 kcal/mol for the final hydrogen transfer step. scholaris.ca Rhodium-based catalysts have demonstrated high efficiency, achieving quantitative conversion of pyridine to piperidine with high current efficiency in electrocatalytic systems. nih.gov

Role of Catalyst Systems in Derivative Synthesis

Catalysts are pivotal not only in forming the piperidine ring but also in synthesizing derivatives of N-Methylpiperidin-4-amine. Specific catalyst systems enable controlled functionalization of the piperidine scaffold.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. For example, Pd-catalyzed amination is a key step in synthesizing complex piperazine- and piperidine-containing drug molecules. mdpi.com However, these reactions can sometimes lead to by-products that are difficult to remove. mdpi.com

Iridium-Catalyzed Hydrogen Transfer: Iridium(III) complexes can catalyze sequential cascades involving oxidation, amination, and imine reduction through hydrogen transfer. nih.gov This approach allows for the stereoselective synthesis of substituted piperidines from substrates like amino alcohols, forming two new C-N bonds in the process. nih.gov

Copper-Catalyzed Amination: Copper-based catalysts are effective for intramolecular C-H amination reactions. acs.orgnih.gov Using N-fluoride amides as substrates, copper complexes can induce cyclization to form pyrrolidines and piperidines. acs.orgnih.gov Mechanistic studies indicate the formation of a copper(II) fluoride intermediate is pertinent to the catalytic cycle. nih.gov

Rhodium-Catalyzed Hydrogenation: For creating chiral piperidine derivatives, rhodium catalysts paired with chiral ligands are used for asymmetric hydrogenation. This method can install a chiral amine with high enantiomeric excess (ee), which is often a critical step in pharmaceutical synthesis. mdpi.com

The table below summarizes the roles of different catalyst systems in creating piperidine derivatives.

| Catalyst System | Reaction Type | Application Example | Ref. |

| Palladium Complexes | C-N Amination | Synthesis of aryl-piperidines/piperazines | mdpi.com |

| Iridium(III) Complexes | Hydrogen Transfer Cascade | Stereoselective synthesis of C4-substituted piperidines | nih.gov |

| Copper(I)/Tris(pyrazolyl)borate | Intramolecular C-H Amination | Cyclization of N-fluoride amides to piperidines | acs.orgnih.gov |

| Rhodium/Chiral Ligand | Asymmetric Hydrogenation | Enantioselective reduction of pyridine precursors | mdpi.com |

By-product Formation and Suppression Strategies in Synthesis

The synthesis of N-Methylpiperidin-4-amine is susceptible to the formation of various by-products, which can affect yield and purity. Understanding the origin of these impurities is key to developing effective suppression strategies.

Incomplete Hydrogenation: During the metal-catalyzed hydrogenation of a pyridine precursor, incomplete reduction can lead to the presence of partially saturated intermediates like tetrahydropyridines in the final product.

Isomer Formation: In the synthesis of substituted piperidines, both regioisomers and stereoisomers (e.g., cis/trans) can form. For instance, the hydrogenation of 6-methylpyridin-3-amine using PtO₂ yields a 2:1 mixture of cis and trans isomers. bg.ac.rs Strategy: The choice of catalyst and reaction conditions can influence stereoselectivity. Subsequent steps like classical resolution using a chiral acid can be employed to isolate the desired enantiomer. bg.ac.rs

Side Reactions of Reagents: In multi-step syntheses, reagents can participate in unintended side reactions. During the N-Boc protection of an aminopyridine, the Boc anhydride (B1165640) can react with the amine to form a urea by-product. bg.ac.rs Strategy: Changing the solvent system (e.g., to a biphasic THF/aqueous solution) and optimizing the reaction temperature can suppress the formation of this urea impurity. bg.ac.rs

Solvent-Related Impurities: The presence of water in certain reactions can be detrimental. In intramolecular cyclizations involving hydride transfer, water can lead to the formation of by-products with an alcohol residue instead of the desired piperidine. mdpi.com Strategy: Ensuring anhydrous conditions through the use of dry solvents and inert atmospheres is critical.

A summary of common by-products and their suppression strategies is provided below.

| By-product Type | Originating Reaction | Suppression Strategy | Ref. |

| Cis/Trans Isomers | Catalytic Hydrogenation | Catalyst selection; Classical resolution of intermediates | bg.ac.rs |

| Urea Impurity | N-Boc Protection | Optimization of solvent system and temperature | bg.ac.rs |

| Alcohol Adduct | Intramolecular Cyclization | Use of anhydrous reaction conditions | mdpi.com |

| Symmetrical Urea | Carbamide Formation | Use of HCl and a specific solvent (toluene) | google.com |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The efficiency and outcome of the synthesis of N-Methylpiperidin-4-amine are governed by the kinetics and thermodynamics of the underlying chemical transformations.

Kinetic studies of pyridine hydrogenation over a reduced CoO-MoO₃-Al₂O₃ catalyst have provided insights into the reaction rates. utwente.nl The dehydrogenation of piperidine back to pyridine was found to have a reaction order of -1.5 with respect to the partial pressure of hydrogen, indicating that hydrogen strongly inhibits the reverse reaction. utwente.nl The rate-determining step for the forward hydrogenation reaction was identified as the formation of an adsorbed trihydropyridine species. utwente.nl The activation energy for pyridine hydrogenation on this catalyst was determined to be 66 kJ mol⁻¹. utwente.nl

Thermodynamic considerations are also crucial. DFT calculations have been used to model the energy landscape of reaction pathways. For the hydrogenation of pyridine over a γ-Mo₂N catalyst, the initial adsorption of pyridine onto the catalyst surface is an exothermic process, with the most stable adsorption geometry having an energy of -45.3 kcal/mol. scholaris.ca The subsequent hydrogenation steps each have specific activation energy barriers. The final step to produce piperidine has a calculated barrier of 25.4 kcal/mol and is exothermic by 31.2 kcal/mol, indicating that the formation of the saturated ring is thermodynamically favorable. scholaris.ca These computational models help in understanding catalyst activity and predicting reaction pathways, guiding the rational design of more efficient synthetic processes.

Computational Chemistry Approaches to N Methylpiperidin 4 Amine Dihydrobromide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) or semi-empirical approaches are employed to analyze the structure of piperidine (B6355638) derivatives. ekb.egresearchgate.net For N-Methylpiperidin-4-amine dihydrobromide, these calculations can determine key electronic descriptors.

The analysis of molecular models for piperidine derivatives, for instance using the semi-empirical PM3 method, can indicate thermodynamic stability. ekb.eg Such computational programs help establish the structural features of new modified piperidine compounds. ekb.eg Key aspects of electronic structure analysis include:

Electron Density and Charge Distribution: Mapping the electron density reveals the distribution of charge across the molecule. This helps identify nucleophilic and electrophilic sites, which is crucial for predicting chemical reactivity. For instance, calculations on piperidine derivatives can identify nucleophilic centers, such as the oxygen in a benzoyl radical if it were present. ekb.egresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting a molecule's chemical stability and reactivity. ekb.egresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability. ekb.eg

These quantum chemical approaches provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation and application.

Molecular Dynamics Simulations for Conformational Sampling

This compound is a flexible molecule, and its biological activity is intrinsically linked to the conformations it can adopt. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their motion over time. rsc.org

The piperidine ring typically exists in a chair conformation, but other forms, such as the twist-boat, are also possible. rsc.orgnih.gov For the related molecule N-methyl piperidine (NMP), studies have investigated the equilibrium between chair and twist conformers. rsc.org Optical excitation can induce coherent motions and lead to an equilibrium between these structures. rsc.org While such excitation is an experimental technique, MD simulations can explore these conformational changes under various conditions without external stimuli.

A typical MD simulation workflow involves:

System Setup: The molecule is placed in a simulation box, often solvated with explicit water molecules to mimic physiological conditions.

Energy Minimization: The initial structure is relaxed to a low-energy starting conformation.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for a set period, ranging from nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to identify stable conformations, the transitions between them, and the flexibility of different parts of the molecule.

For this compound, MD simulations can reveal the preferred orientation of the methyl group (axial vs. equatorial) on the nitrogen and the amine group at the C4 position, as well as the dynamics of the piperidine ring itself. This information is critical for understanding how the molecule might interact with a biological target.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for structure elucidation and verification. github.iouncw.edu The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application.

The standard approach for predicting NMR spectra involves:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed. uncw.edu

Geometry Optimization: Each identified conformer is optimized, typically using DFT methods (e.g., B3LYP functional with a 6-31G(d) basis set). github.io

NMR Calculation: For each optimized conformer, NMR shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311++G(2d,p)) and an implicit solvent model. github.iouncw.edu

Boltzmann Averaging: The chemical shifts for each conformer are weighted according to their predicted population based on the Boltzmann distribution, yielding a final, averaged spectrum that can be compared to experimental data. uncw.edu

For N-methylpiperidine derivatives, studies have determined ¹⁵N NMR chemical shifts and analyzed the contributions of specific structural parameters. This methodology can be applied to this compound to predict its ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and confirming its structure.

Computational Modeling of Molecular Features (e.g., Topological Polar Surface Area, Lipophilicity parameters)

Computational models are essential for predicting molecular properties that determine a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Two of the most important parameters are the Topological Polar Surface Area (TPSA) and lipophilicity (often expressed as LogP).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For the free base form, 1-Methylpiperidin-4-amine, these properties have been computationally predicted.

| Molecular Feature | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 29.3 Ų |

| Lipophilicity (XLogP3) | -0.1 |

Data sourced from PubChem CID 2737531 for 1-Methylpiperidin-4-amine. nih.gov

These values suggest that the molecule has a low polar surface area and is not highly lipophilic, which are important considerations in the context of drug development.

Virtual Screening and Ligand Design Methodologies for Derived Compounds

The N-Methylpiperidin-4-amine structure can serve as a scaffold for designing new molecules with specific biological activities. Virtual screening and ligand design are computational techniques used to identify and optimize potential drug candidates.

Virtual Screening: This process involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. The piperidine and 4-aminopiperidine scaffolds are common in medicinal chemistry and have been used in virtual screening campaigns to discover inhibitors for various targets, including Hepatitis C virus (HCV) assembly and HIV-1 protease. nih.govnih.gov

Ligand-Based Design: If the structure of the target is unknown, but active molecules have been identified, new compounds can be designed based on the properties of the known ligands. This often involves creating a pharmacophore model that defines the essential features required for activity.

Structure-Based Design: When the 3D structure of the target protein is known, new ligands can be designed to fit optimally into the binding site. nih.gov This involves using molecular docking programs to predict the binding pose and affinity of designed compounds. researchgate.net Piperidine derivatives have been designed and evaluated as ligands for various receptors, including sigma receptors. nih.gov

The piperidine scaffold is valuable because it provides a three-dimensional structure that can be functionalized to present substituents in specific vectors, potentially improving interactions with a target protein. pharmaceutical-business-review.com Methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling can also be used to build predictive models for designing new, more potent derivatives. nih.govresearchgate.net

Applications of N Methylpiperidin 4 Amine Dihydrobromide As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The N-methylpiperidine moiety is a common structural motif found in a wide array of biologically active molecules and pharmaceuticals. chemrxiv.org N-Methylpiperidin-4-amine dihydrobromide provides a convenient entry point for the introduction of this key functional group. In multi-step syntheses, the amine group can be deprotonated in situ to the free base, which then acts as a nucleophile. researchgate.net This allows for its reaction with various electrophiles to form carbon-nitrogen bonds, a fundamental transformation in the assembly of complex organic structures.

For instance, derivatives of N-methylpiperidine are utilized in the synthesis of potent analgesics. These synthetic pathways often involve the reaction of the piperidine (B6355638) amine with other aromatic or heterocyclic fragments to construct the final drug molecule. The piperidine ring itself can also undergo further functionalization, adding to the complexity of the final product. The development of continuous one-flow multi-step synthesis has also been applied to the production of active pharmaceutical ingredients containing such heterocyclic cores, highlighting the industrial relevance of these intermediates. scispace.com

Table 1: Examples of Complex Molecules Synthesized Using Piperidine Intermediates This table is illustrative and based on the general applications of piperidine derivatives in synthesis.

| Target Molecule Class | Synthetic Strategy | Role of Piperidine Intermediate |

| Analgesics | Multi-step synthesis involving C-N bond formation | Introduction of the N-methylpiperidine scaffold |

| Antihistamines | Reductive amination | Building block for the core structure |

| Antipsychotics | Coupling reactions with aromatic systems | Key structural component for biological activity |

Utilization as a Building Block in Scaffold Diversification

In modern drug discovery, the generation of compound libraries with diverse molecular scaffolds is crucial for identifying new therapeutic leads. This compound is an excellent starting material for scaffold diversification due to its inherent functionality. The secondary amine allows for the attachment of various substituents, while the piperidine ring can be incorporated into larger, more complex ring systems.

This approach is central to combinatorial chemistry, where a common core structure is systematically modified to produce a large number of related compounds. The N-methylpiperidine unit can serve as this core, with diversification achieved through reactions such as acylation, alkylation, and reductive amination at the amine position. Furthermore, the piperidine ring can be a part of spirocyclic or fused bicyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The synthesis of spirocyclic tetrahydronaphthyridines, for example, can be achieved using primary amine feedstocks in automated flow synthesis, demonstrating a modern approach to scaffold generation. nih.gov

Application in Asymmetric Catalysis Research

The development of chiral catalysts for asymmetric synthesis is a major focus of contemporary chemical research. Chiral amines and their derivatives are often used as ligands for transition metals or as organocatalysts themselves. The piperidine scaffold, being a six-membered ring, can adopt well-defined chair conformations, which can be exploited to create a specific chiral environment around a catalytic center.

While N-Methylpiperidin-4-amine itself is achiral, it can be used as a precursor to synthesize chiral piperidine-containing ligands. For example, the amine can be derivatized with a chiral auxiliary, or it can be incorporated into a larger ligand structure where other stereocenters are present. These chiral ligands can then be used in a variety of asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. The asymmetric synthesis of trisubstituted piperidines has been achieved through biocatalytic transamination and diastereoselective enamine or imine reduction, showcasing enzymatic methods to achieve high stereocontrol. researchgate.net

Development of Novel Synthetic Reagents and Methodologies

The unique structural and electronic properties of the piperidine ring have led to its incorporation into novel synthetic reagents and the development of new synthetic methodologies. For instance, sterically hindered piperidine derivatives can be used as non-nucleophilic bases in organic reactions.

Furthermore, the N-methylpiperidine unit can be used to modulate the properties of a reagent, such as its solubility or reactivity. Research in this area is ongoing, with chemists continuously exploring new ways to utilize this versatile heterocyclic system. The development of modular, automated synthesis platforms allows for the rapid exploration of reaction conditions and the synthesis of novel piperidine-containing compounds that could find applications as new reagents or catalysts. nih.gov

Future Directions and Emerging Research Avenues for N Methylpiperidin 4 Amine Dihydrobromide

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of piperidine (B6355638) derivatives is a cornerstone of modern organic and medicinal chemistry. nih.gov However, traditional methods often rely on harsh reaction conditions, hazardous reagents, and multi-step processes that can be inefficient and environmentally burdensome. rasayanjournal.co.in Future research into the synthesis of N-Methylpiperidin-4-amine dihydrobromide will increasingly focus on the development of novel, more sustainable pathways that align with the principles of green chemistry. rasayanjournal.co.in

Key areas of exploration include one-pot multicomponent reactions, which offer a streamlined approach to constructing complex molecules like functionalized piperidines from simple precursors in a single step, minimizing waste and improving efficiency. researchgate.net Catalysis will remain a central theme, with an emphasis on developing new catalytic systems that are more efficient and environmentally benign. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to replace traditional heavy metal catalysts. nih.gov Water-mediated reactions are also gaining traction as a green alternative to volatile organic solvents, with some piperidinol syntheses already demonstrating the viability of this approach. mdpi.com Research is also likely to explore domino reactions, where a series of intramolecular transformations are triggered in a cascade, offering a highly efficient route to complex cyclic systems. researchgate.net

These green approaches aim to reduce reaction times, simplify workup procedures, and decrease the generation of hazardous byproducts, making the synthesis of this compound and its analogs more economically and environmentally sustainable. rasayanjournal.co.in

| Synthetic Approach | Traditional Method Features | Emerging Green Alternative Features | Potential Advantage for N-Methylpiperidin-4-amine Synthesis |

| Solvent Use | Often relies on volatile organic compounds (VOCs). | Use of water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net | Reduced environmental impact and improved safety. |

| Catalysis | May use stoichiometric reagents or heavy metal catalysts. | Employs recyclable catalysts, organocatalysts, or biocatalysts. nih.gov | Increased atom economy, reduced toxic waste. |

| Process | Typically multi-step with isolation of intermediates. | One-pot or tandem/domino reactions. researchgate.net | Higher overall yield, reduced solvent and energy consumption. |

| Energy Input | Often requires high temperatures and prolonged heating. | Microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.in | Faster reaction rates and lower energy usage. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. The future of synthesizing this compound will benefit significantly from the application of advanced spectroscopic techniques for in situ (in the reaction mixture) and operando (under operating conditions) monitoring. researchgate.net These process analytical technologies (PAT) provide real-time data, allowing for precise control and a deeper understanding of the synthetic process. mdpi.com

Techniques such as Fourier-transform infrared (FTIR), Raman, and Near-infrared (NIR) spectroscopy are powerful tools for real-time analysis. spectroscopyonline.comfrontiersin.org By inserting a probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, products, and intermediates by observing their characteristic vibrational spectra. researchgate.netmdpi.com This allows for the precise determination of reaction endpoints, the identification of potential bottlenecks or side reactions, and the optimization of parameters like temperature, pressure, and catalyst loading in real-time. researchgate.net For example, the formation of the piperidine ring or the N-methylation step in the synthesis of N-Methylpiperidin-4-amine could be monitored by tracking specific vibrational modes associated with the functional groups involved.

Fluorescence spectroscopy also presents a cost-effective option for in situ monitoring, particularly for reactions involving fluorescent intermediates or products. mdpi.com The integration of these advanced analytical methods into synthetic chemistry workflows promises to accelerate the development of more robust, efficient, and safe processes for producing this compound.

| Spectroscopic Technique | Principle of Operation | Type of Information Provided | Applicability to N-Methylpiperidin-4-amine Synthesis |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. frontiersin.org | Functional group identification and concentration. | Monitoring the conversion of carbonyl groups or the formation of C-N bonds. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. mdpi.com | Molecular structure and bond vibrations; excellent for aqueous systems. | Tracking changes in the carbon skeleton and functional groups in aqueous or solvent-based media. |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. spectroscopyonline.com | Bulk chemical composition and physical properties. | Monitoring bulk reaction progress and raw material identification. |

| UV/Visible Spectroscopy | Measures the absorption of UV or visible light by electronic transitions. mdpi.com | Concentration of chromophoric species. | Quantifying reactants or products that contain conjugated systems or specific chromophores. |

Computational Design of Functionalized Derivatives with Specific Chemical Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these in silico methods offer a powerful platform for the rational design of new functionalized derivatives with precisely tailored chemical properties. Instead of relying solely on trial-and-error laboratory synthesis, researchers can now predict the properties and behavior of hypothetical molecules before they are ever made. nih.govresearchgate.net

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop statistical models that correlate structural features of piperidine derivatives with their chemical properties, such as reactivity, solubility, or basicity (pKa). researchgate.net Molecular docking and molecular dynamics simulations can predict how these derivatives might interact with specific biological targets or other molecules, guiding the design of compounds with enhanced binding affinity or selectivity. nih.gov This is particularly relevant for designing piperidine-based compounds for pharmaceutical applications. researchgate.net

Furthermore, computational tools can be used to explore the conformational landscape of N-Methylpiperidin-4-amine derivatives, predicting the most stable geometries and how they might influence reactivity. These predictive capabilities can significantly accelerate the discovery and optimization process, saving time and resources by focusing experimental efforts on the most promising candidates. The future will see a tighter integration of computational design and experimental validation in the development of novel piperidine-based compounds. researchgate.net

| Computational Method | Description | Predicted Properties | Application in Designing Derivatives |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Binding affinity, binding mode, protein-ligand interactions. | Designing derivatives with improved affinity for a specific receptor or enzyme. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Conformational stability, dynamic interactions, solvent effects. | Assessing the stability of a ligand-receptor complex and understanding dynamic behavior. researchgate.net |

| QSAR | Correlates variations in the chemical structure of compounds with their properties. | Basicity (pKa), lipophilicity (logP), reactivity. | Predicting the properties of unsynthesized derivatives to prioritize synthetic targets. researchgate.net |

| Density Functional Theory (DFT) | Solves the electronic structure of molecules to determine their properties. | Electronic properties, reaction mechanisms, spectroscopic signatures. | Understanding reactivity and predicting IR or NMR spectra for new compounds. |

Integration into Materials Science Research Beyond Direct Chemical Applications

The unique structural and chemical properties of the piperidine moiety make it an attractive building block for applications in materials science. nih.gov Future research is expected to explore the integration of this compound and its derivatives into advanced functional materials, moving beyond its traditional role as a chemical intermediate. ijnrd.org

One promising area is the development of novel polymers and thin films. researchgate.net The amine functionality of N-Methylpiperidin-4-amine could be used to incorporate it as a monomer in polymerization reactions or as a functional group to modify the surface properties of existing materials. For instance, piperidine-containing compounds have been incorporated into bioactive films for potential controlled-release applications. nih.govresearchgate.net The charged nature of the dihydrobromide salt could also be exploited in the creation of ion-conducting polymers or polyelectrolytes for applications in batteries or sensors.

Moreover, the rigid six-membered ring of the piperidine scaffold can be used to create well-defined three-dimensional structures. ijnrd.org This could be valuable in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the piperidine derivative would act as a structural linker. Such materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. The ability to functionalize the piperidine ring opens up possibilities for creating materials with tailored pore sizes and chemical environments. ijnrd.org This expansion into materials science represents a significant new frontier for this compound research.

Q & A

Basic: What are the standard synthetic protocols for N-Methylpiperidin-4-amine dihydrobromide, and how is purity ensured?

Answer:

The synthesis typically involves alkylation of piperidin-4-amine with methyl iodide in the presence of a base like potassium carbonate, followed by salt formation with HBr. Key steps include:

- Reaction Conditions : Conducted in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 6–12 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to remove unreacted precursors.

- Purity Verification : Techniques like HPLC (≥95% purity threshold) and NMR (to confirm substitution patterns and salt formation) are standard .

Basic: How is this compound characterized structurally?

Answer:

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR to identify methyl and piperidine ring protons (e.g., methyl group at δ 2.3–2.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 175 for the free base; dihydrobromide salt adds 160 Da) .

- X-ray Crystallography : For definitive confirmation of salt formation and stereochemistry .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

Optimization strategies include:

- Solvent Screening : Testing alternatives to acetonitrile (e.g., DMF or THF) to enhance solubility of intermediates .

- Catalyst Use : Palladium on carbon for hydrogenation steps in precursor synthesis, reducing reaction time by 30% .

- Process Monitoring : In-line FTIR to track reaction progress and minimize byproducts like N,N-dimethyl derivatives .

Advanced: What methodologies are used to study its interaction with neurotransmitter receptors?

Answer:

- Radioligand Binding Assays : Competition studies using H-labeled dopamine or serotonin receptors to calculate IC values .

- Electrophysiology : Patch-clamp techniques on transfected HEK293 cells to assess ion channel modulation .

- Molecular Dynamics Simulations : Modeling ligand-receptor docking to predict binding affinities and selectivity .

Basic: What are the solubility properties of this compound, and how do they impact formulation?

Answer:

- Solubility : >41.6 µg/mL in aqueous buffer (pH 7.4) due to the dihydrobromide salt enhancing hydrophilicity .

- Formulation Considerations : Salt form selection (e.g., dihydrobromide vs. hydrochloride) affects bioavailability in in vitro assays. Use phosphate-buffered saline (PBS) for stock solutions .

Advanced: How can researchers resolve contradictions in reported solubility or stability data?

Answer:

- Controlled Replication : Repeat experiments under standardized conditions (pH 7.4, 25°C) using lyophilized batches .

- Analytical Cross-Validation : Combine Karl Fischer titration (for water content) and DSC (decomposition onset >200°C) to assess batch variability .

- Meta-Analysis : Compare datasets from PubChem and EPA DSSTox to identify outliers .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing or solvent evaporation due to potential amine vapors .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in halogenated waste containers .

Advanced: How can salt form selection influence its pharmacokinetic profile in preclinical studies?

Answer:

- Bioavailability : Dihydrobromide salts often exhibit higher aqueous solubility than free bases, improving absorption in rodent models .

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) to compare salt degradation rates .

- Toxicity Screening : Compare bromide vs. chloride counterions in hepatocyte assays to assess ion-specific toxicity .

Advanced: What strategies are used to mitigate N-oxide byproduct formation during synthesis?

Answer:

- Oxygen Exclusion : Conduct reactions under nitrogen or argon to prevent oxidation of the piperidine nitrogen .

- Additives : Use antioxidants like BHT (0.1% w/w) in reaction mixtures .

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- CYP450 Inhibition : Microsomal assays to evaluate drug-drug interaction risks .

- hERG Channel Binding : Fluorescence-based assays to assess cardiac toxicity potential .

- Cell Viability : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to determine IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.